N~4~-[3-(acetylamino)phenyl]-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide
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Overview
Description
N~4~-[3-(acetylamino)phenyl]-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide is a complex organic compound with significant applications in various fields, including pharmaceuticals and chemical research. This compound is characterized by its unique structure, which includes an acetylamino group attached to a phenyl ring, and a dimethylpiperidine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[3-(acetylamino)phenyl]-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure cost-effectiveness and efficiency. This often involves continuous flow reactors and automated systems to maintain precise control over reaction parameters .
Chemical Reactions Analysis
Types of Reactions
N~4~-[3-(acetylamino)phenyl]-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH~4~) to convert the compound into its reduced form.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO~4~), reducing agents like LiAlH4, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions typically result in the replacement of functional groups with new substituents .
Scientific Research Applications
N~4~-[3-(acetylamino)phenyl]-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules .
Mechanism of Action
The mechanism of action of N4-[3-(acetylamino)phenyl]-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include signal transduction mechanisms that regulate cellular processes .
Comparison with Similar Compounds
Similar Compounds
3′-N-[[4-(Acetylamino)phenyl]sulfonyl]-3′-N-demethylazithromycin: This compound shares a similar acetylamino group but differs in its overall structure and applications
N-(4-{[4-(Acetylamino)-3-methylphenyl]sulfonyl}phenyl)acetamide: Another compound with a similar acetylamino group, used in different research contexts.
Uniqueness
N~4~-[3-(acetylamino)phenyl]-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide is unique due to its specific combination of functional groups and its versatile applications across various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
4-N-(3-acetamidophenyl)-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O3/c1-12(22)18-14-5-4-6-15(11-14)19-16(23)13-7-9-21(10-8-13)17(24)20(2)3/h4-6,11,13H,7-10H2,1-3H3,(H,18,22)(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDPZOPHWOYQBGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2CCN(CC2)C(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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